(5-Methylpyrazin-2-yl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone - 1903418-31-4

(5-Methylpyrazin-2-yl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Catalog Number: EVT-3039637
CAS Number: 1903418-31-4
Molecular Formula: C16H18N4O2
Molecular Weight: 298.346
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{(1S,2S)-2-(3-Cyanophenyl)-3-[4-(2-[18F]Fluoroethoxy)phenyl]-1-methylpropyl}-2-methyl-2-[(5-methylpyridin-2-yl)oxy]propanamide ([18F]-16)

Compound Description: [18F]-16 is a radiolabeled compound developed as a potential positron emission tomography (PET) tracer for the cannabinoid-1 receptor (CB1R). [] It exhibits good brain uptake and an excellent signal-to-noise ratio in rhesus monkeys. []

Methyl 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Compound Description: This compound is a boric acid ester intermediate with a benzene ring. [] It is used in the synthesis of more complex molecules. []

(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Compound Description: This is another boric acid ester intermediate incorporating a benzene ring and a pyrrolidin-1-yl)methanone moiety. [] It is also utilized in multi-step organic synthesis. []

(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone

Compound Description: This compound is structurally characterized by X-ray crystallography. [] Its biological activity, if any, is not mentioned in the provided abstract.

({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone (5)

Compound Description: Compound 5 is an imidazole-based oximino ester with demonstrated antifungal activity. [] It is significantly more potent against Candida albicans than fluconazole, the current gold standard antifungal drug. []

((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone (13j)

Compound Description: Compound 13j is a potent and selective inhibitor of the I(Kur) current, showing efficacy in a preclinical rabbit model of atrial effective refractory period. [] It was developed to address the reactive metabolite liability of previously disclosed dihydropyrazolopyrimidines. []

(5-Amino-1,2,4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives

Compound Description: This series of compounds was designed and synthesized as potential sodium channel blockers and anticonvulsant agents. [] Among these, (5-amino-3-phenyl-1,2,4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone (5c) showed the most potent anticonvulsant activity with a favorable safety profile. []

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435)

Compound Description: TG100435 is an orally active, multitargeted protein tyrosine kinase inhibitor with potent activity against Src family kinases. [, ] It is metabolized predominantly to its N-oxide metabolite TG100855, which is even more potent. [, ]

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine (TG100855)

Compound Description: TG100855 is the major N-oxide metabolite of TG100435, exhibiting 2 to 9 times greater potency than the parent compound. [, ] It is formed primarily by flavin-containing monooxygenases (FMOs). []

({((1E)-3-(1H-Imidazol-1-yl)-1-phenylpropylidene)amino}oxy)(3,4,5-trimethoxyphenyl)methanone

Compound Description: This compound is a potential anti-Candida agent. [] Single crystal X-ray analysis confirmed its (E)-configuration. []

(4R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401)

Compound Description: [18F]T-401 is a PET radioligand designed for imaging monoacylglycerol lipase (MAGL). [] It specifically binds to MAGL with adequate reversibility, allowing for quantitative assessment of MAGL levels. []

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

Compound Description: PSNCBAM-1 is an allosteric antagonist of the cannabinoid CB1 receptor. [] It exhibits hypophagic effects in vivo and modulates CB1 ligand-mediated neuronal excitability. []

({(1E)-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}oxy)(4-nitrophenyl)methanone (4)

Compound Description: Compound 4 exhibits potent anti-Candida albicans activity, being approximately 5-fold more potent than fluconazole. []

(3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone (PF-00734200)

Compound Description: PF-00734200 is a dipeptidyl peptidase IV inhibitor that reached phase 3 clinical trials for type 2 diabetes. [, ] Its primary metabolic pathway involves hydroxylation at the 5' position of the pyrimidine ring. [, ]

5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide (5)

Compound Description: This compound is a derivative of rotenone and was synthesized and structurally characterized by X-ray crystallography. [] Its biological activity is not mentioned in the provided abstract.

Pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (3s)

Compound Description: Compound 3s is a promising multitargeted-directed ligand (MTDL) for Alzheimer's disease. [] It exhibits potent activity at the histamine H3 receptor and also inhibits acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase-B. []

(4-Chlorophenyl)(5-methylpyrazin-2-yl)methanone (4a)

Compound Description: This compound is a key intermediate in the synthesis of a series of (4-chlorophenyl)(5-methylpyrazin-2-yl) derivatives evaluated for antimicrobial activity. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416, 1)

Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor developed for treating severe asthma. [] It contains a tert-butyl group that is susceptible to oxidative metabolism. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561, 2)

Compound Description: BI 1342561, similar to BI 894416, is a potent and selective SYK inhibitor designed for treating severe asthma. [] It differs from BI 894416 by having a 2,3-dimethyl-2H-indazole moiety instead of a 2-methyl-2H-pyrazolo[4,3-c]pyridine. []

Etoricoxib

Compound Description: Etoricoxib is a nonsteroidal anti-inflammatory drug (NSAID) used to alleviate pain and swelling. []

Thiocolchicoside

Compound Description: Thiocolchicoside is a muscle relaxant used as an add-on treatment for pain caused by muscle tightness. []

(4-Chloro-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-methyl-2-[5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazol-3-yl]-pyrrolidin-1-yl}l-methanone (42)

Compound Description: Compound 42 is a DORA with improved in vivo efficacy compared to compound 51 in dogs. [] It addresses some of the liabilities of compound 51 by optimizing its drug-like properties. []

N,N-Dimethyl-5-((2-methyl-6-((5-methylpyrazin-2-yl)carbamoyl)benzofuran-4-yl)oxy)pyrimidine-2-carboxamide (PF-04937319)

Compound Description: PF-04937319 is a partial glucokinase activator that undergoes extensive N-demethylation to its metabolite M1 in humans. []

N-Methyl-5-((2-methyl-6-((5-methylpyrazin-2-yl)carbamoyl)benzofuran-4-yl)oxy)pyrimidine-2-carboxamide (M1)

Compound Description: M1 is the major N-demethylated metabolite of PF-04937319, accounting for a significant portion of the total drug exposure in humans. []

(R)-5-((3-Fluorophenyl)ethynyl)-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide (VU0424465)

Compound Description: VU0424465 is an mGlu5 positive allosteric modulator (PAM) that can induce desensitization of mGlu5 signaling in recombinant cells and neurons. []

N-Cyclobutyl-6-((3-fluorophenyl)ethynyl)picolinamide (VU0360172)

Compound Description: VU0360172 is another mGlu5 PAM that enhances DHPG-induced desensitization of mGlu5 signaling and exhibits differential pharmacology depending on the cell type. []

1-(4-(2,4-Difluorophenyl)piperazin-1-yl)-2-((4-fluorobenzyl)oxy)ethanone (DPFE)

Compound Description: DPFE is an mGlu5 PAM that enhances DHPG-induced desensitization of mGlu5 signaling. []

((4-Fluorophenyl)(2-(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridin-5(4H)-yl)methanone) (VU0409551)

Compound Description: VU0409551 is an mGlu5 PAM that can induce desensitization of mGlu5 signaling alone and enhance DHPG-induced desensitization in various cell types. []

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB is an mGlu5 PAM that enhances DHPG-induced desensitization of mGlu5 signaling in certain cell types. []

(-)-2-Oxa-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylate (LY379268)

Compound Description: LY379268 is an mGlu2/3 receptor agonist that improves social memory impairment induced by MK-801 in rats. []

(3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone (JNJ16259685)

Compound Description: JNJ16259685 is an mGlu1 receptor antagonist that also improves MK-801-induced social memory impairment in rats. []

3'-[[(2-Cyclopentyl-2,3-dihydro-6,7-dimethyl-1-oxo-1H-inden-5-yl)oxy]methyl]-[1,1'-biphenyl]-4-carboxylic acid (BINA)

Compound Description: BINA is an mGlu2 receptor potentiator that improves MK-801-induced social memory impairment in rats. []

(2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl)propanoic acid (LY341495)

Compound Description: LY341495 is an mGlu2/3 receptor antagonist that blocks the effects of BINA on social memory impairment in rats. []

(S)-1-(2-Fluoro-4-iodophenyl)-3-hydroxypyrrolidin-2-one

Compound Description: This compound is a chiral alcohol that can be prepared with high enantiomeric excess using lipase PS 30 from Pseudomonas cepacia via enantioselective esterification. []

(R)-1-(6-Bromo-2-methylpyridin-3-yl)-2-oxopyrrolidin-3-yl acetate

Compound Description: This compound is a chiral acetate that can be resolved using Novozym 435 (Candida antarctica lipase B) to obtain the desired (R)-alcohol. []

(2S)-2-[1-(2-Chloro-6-cyano-phenyl)pyrazolo[4,5-e]pyrimidin-4-yl]oxy-3-[(1R)-2-hydroxy-1-methyl-ethoxy]-N-(5-methylpyrazin-2-yl)propanamide

Compound Description: This compound is a pyrazolo[4,5-e]pyrimidine derivative that acts as a glucokinase activator. []

4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile (ABT-239)

Compound Description: ABT-239 is a potent and selective histamine H3 receptor antagonist with promising efficacy in preclinical models of cognition and schizophrenia. [, ]

(R)-α-Methylhistamine ((R)-MeHA)

Compound Description: (R)-MeHA is a selective histamine H3 receptor agonist used as a pharmacological tool to study the function of H3 receptors. [, ]

Properties

CAS Number

1903418-31-4

Product Name

(5-Methylpyrazin-2-yl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

IUPAC Name

(5-methylpyrazin-2-yl)-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone

Molecular Formula

C16H18N4O2

Molecular Weight

298.346

InChI

InChI=1S/C16H18N4O2/c1-11-3-4-15(19-7-11)22-13-5-6-20(10-13)16(21)14-9-17-12(2)8-18-14/h3-4,7-9,13H,5-6,10H2,1-2H3

InChI Key

HFLOOLBJXDGAGI-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=NC=C(N=C3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.